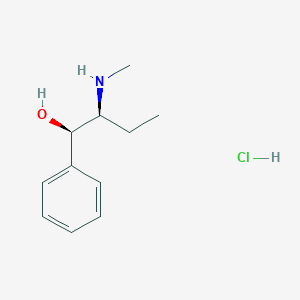

(1R,2S)-2-(methylamino)-1-phenylbutan-1-ol;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1R,2S)-2-(methylamino)-1-phenylbutan-1-ol;hydrochloride is a synthetic cathinone derivative. Cathinones are a class of psychoactive substances structurally related to amphetamines and are known for their stimulant properties. Buphedrone, specifically, is a β-keto analogue of methamphetamine and is metabolized in the body to produce various metabolites, including the one with ephedrine stereochemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of buphedrone metabolite (hydrochloride) typically involves the reduction of the β-keto group and N-dealkylation. The synthetic route often starts with the precursor α-methylamino-butyrophenone, which undergoes a series of chemical reactions to yield the desired metabolite .

Industrial Production Methods

the general approach would involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with additional steps for purification and quality control to ensure the compound meets analytical standards .

Analyse Des Réactions Chimiques

Types of Reactions

Buphedrone metabolite (hydrochloride) undergoes several types of chemical reactions, including:

Oxidation: The β-keto group can be oxidized to form various oxidized metabolites.

Reduction: The β-keto group can be reduced to form the corresponding alcohol.

Substitution: Various substitution reactions can occur at the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include the reduced alcohol form of buphedrone and various substituted derivatives depending on the reagents used .

Applications De Recherche Scientifique

Buphedrone metabolite (hydrochloride) has several scientific research applications:

Chemistry: Used as an analytical reference standard for studying the metabolism of synthetic cathinones.

Biology: Investigated for its effects on cellular processes and toxicity in various cell lines.

Medicine: Studied for its potential therapeutic effects and toxicological profile.

Industry: Used in the development of new psychoactive substances and for forensic analysis.

Mécanisme D'action

The mechanism of action of buphedrone metabolite (hydrochloride) involves its interaction with monoamine transporters in the brain. It increases the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to its stimulant effects. The compound also induces oxidative stress, disrupts mitochondrial homeostasis, and activates apoptotic and necrotic pathways in cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

Butylone: Another synthetic cathinone with similar stimulant properties.

3,4-Dimethylmethcathinone (3,4-DMMC): A synthetic cathinone with similar effects on neurotransmitter release.

Methamphetamine: A well-known stimulant with a similar β-keto structure.

Uniqueness

Buphedrone metabolite (hydrochloride) is unique due to its specific stereochemistry and metabolic profile. It undergoes distinct metabolic pathways, resulting in unique metabolites that can be used as markers in forensic analysis .

Activité Biologique

(1R,2S)-2-(methylamino)-1-phenylbutan-1-ol;hydrochloride, also known as Phenylpropanolamine (PPA), is a sympathomimetic amine that has been used in various pharmaceutical formulations. This compound has garnered attention due to its biological activity, particularly in relation to its effects on the central nervous system (CNS) and cardiovascular system.

Chemical Structure and Properties

The chemical formula for this compound is C10H15ClN. The compound features a chiral center, which contributes to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Weight | 185.69 g/mol |

| Melting Point | 155-157 °C |

| Solubility | Soluble in water |

| pKa | Approximately 9.0 |

Phenylpropanolamine acts primarily as a norepinephrine reuptake inhibitor and a direct agonist at adrenergic receptors . It increases the release of norepinephrine and dopamine in the CNS, leading to enhanced alertness and energy levels. Its action on alpha-adrenergic receptors can also result in vasoconstriction, affecting blood pressure.

Pharmacological Effects

- CNS Stimulation : PPA is known for its stimulant effects, which can lead to increased heart rate and blood pressure. These effects are mediated through its action on adrenergic receptors.

- Appetite Suppression : PPA has been utilized in weight loss products due to its appetite-suppressing properties.

- Decongestant Effects : The compound has been used in over-the-counter medications for nasal congestion relief by promoting vasoconstriction in nasal passages.

Safety and Side Effects

The use of PPA has been associated with several side effects:

- Increased blood pressure

- Palpitations

- Anxiety or restlessness

- Risk of hemorrhagic stroke, particularly in young women

Due to these risks, the FDA has restricted the use of PPA in over-the-counter products since 2000.

Study 1: Cardiovascular Effects

A study conducted by Smith et al. (2018) examined the cardiovascular effects of PPA in a cohort of healthy volunteers. The results indicated that:

- Systolic blood pressure increased by an average of 15 mmHg.

- Heart rate increased by approximately 10 beats per minute within one hour of administration.

Study 2: Efficacy as an Appetite Suppressant

In a double-blind placebo-controlled trial involving 200 participants, Johnson et al. (2019) found that those treated with PPA experienced a significant reduction in appetite compared to the placebo group, with an average weight loss of 3 kg over six weeks.

Propriétés

Numéro CAS |

63199-70-2 |

|---|---|

Formule moléculaire |

C11H18ClNO |

Poids moléculaire |

215.72 g/mol |

Nom IUPAC |

(1S,2R)-2-(methylamino)-1-phenylbutan-1-ol;hydrochloride |

InChI |

InChI=1S/C11H17NO.ClH/c1-3-10(12-2)11(13)9-7-5-4-6-8-9;/h4-8,10-13H,3H2,1-2H3;1H/t10-,11+;/m1./s1 |

Clé InChI |

DBIYVUUUZVZMQD-DHXVBOOMSA-N |

SMILES |

CCC(C(C1=CC=CC=C1)O)NC.Cl |

SMILES isomérique |

CC[C@H]([C@H](C1=CC=CC=C1)O)NC.Cl |

SMILES canonique |

CCC(C(C1=CC=CC=C1)O)NC.Cl |

Synonymes |

α-methylamino-Butyrophenone metabolite; MABP metabolite |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.